molecular formula C6H12ClNO B107887 ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride CAS No. 168960-19-8

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Cat. No. B107887
M. Wt: 149.62 g/mol
InChI Key: DFJSXBUVSKWALM-IBTYICNHSA-N
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Description

The compound “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” is a key raw material used in the manufacturing process of Abacavir Sulphate, an antiretroviral medication used to prevent and treat HIV/AIDS. It is an enantiomer of a chiral amino alcohol compound, which means it has a specific three-dimensional arrangement that is important for its biological activity .

Synthesis Analysis

The synthesis of the related isomer, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, involves several steps starting from a racemic Vince Lactam compound. The racemic mixture is resolved using a chiral stationary phase to separate the desired and undesired lactams. The undesired (+) Lactam is then protected and subsequently reduced with Sodium Borohydride to form an amide compound. This amide is then hydrolyzed to deprotect the amino group, resulting in the undesired isomer. Although the paper focuses on the undesired isomer, the synthesis of the desired (1S,4R) isomer would follow a similar pathway with appropriate enantioselective steps .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic methods such as FTIR, HR-MS, 1H-NMR, and 13C-NMR. Additionally, single crystal X-ray diffraction studies have been employed to determine the three-dimensional arrangement of the molecules. These techniques are crucial for confirming the stereochemistry and purity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the isomer include esterification, protection of functional groups, reduction, and hydrolysis. The protection and deprotection steps are particularly important for maintaining the integrity of the chiral centers during the synthesis process. The enantiomers of the amino alcohol compound can be separated using enantioselective high-performance liquid chromatography (HPLC), which is critical for obtaining the correct isomer for pharmaceutical applications .

Physical and Chemical Properties Analysis

The purity of the compound is assessed using HPLC coupled to mass spectrometry. The physical properties, such as solubility and crystallization behavior, can be inferred from the methods used to obtain single crystals, which involve slow evaporation of a methanolic solution at room temperature. The validated chiral HPLC method developed for the separation of enantiomers provides information on the detection limits, quantitation limits, linearity, precision, accuracy, specificity, robustness, and solution stability of the compound .

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective clothing .

properties

IUPAC Name

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSXBUVSKWALM-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703775, DTXSID701015728
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

CAS RN

168960-19-8, 77745-28-9
Record name 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168960-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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